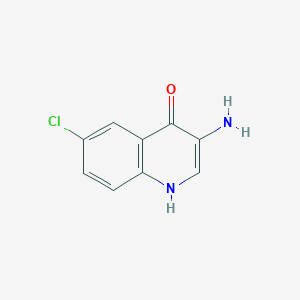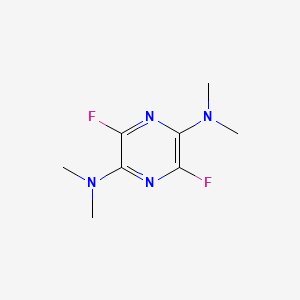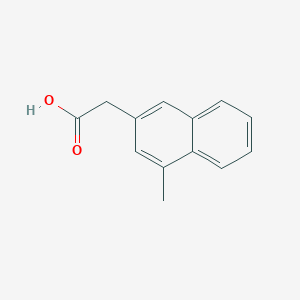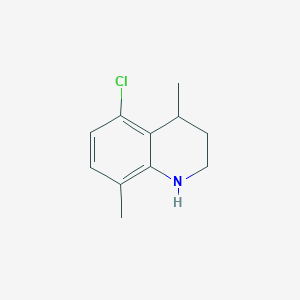
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of a chloromethyl group attached to the purine ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione typically involves the chloromethylation of a purine derivative. One common method is the reaction of 8-hydroxymethylpurine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
8-Hydroxymethylpurine+SOCl2→this compound+HCl+SO2
This reaction requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azidomethylpurine, thiocyanatomethylpurine, and alkoxymethylpurine.
Oxidation: Products include formylpurine and carboxypurine.
Reduction: The major product is methylpurine.
Wissenschaftliche Forschungsanwendungen
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating nucleic acid interactions.
Industry: The compound is utilized in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA and RNA, leading to the inhibition of enzymatic activity or disruption of nucleic acid function. This property makes it a valuable tool in biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Methyl-1H-purine-2,6(3H,9H)-dione
- 8-Bromomethyl-1H-purine-2,6(3H,9H)-dione
- 8-Hydroxymethyl-1H-purine-2,6(3H,9H)-dione
Uniqueness
8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The chloromethyl group is more reactive towards nucleophiles than the methyl or hydroxymethyl groups, making it a versatile intermediate in organic synthesis and a potent biochemical tool.
Eigenschaften
Molekularformel |
C6H5ClN4O2 |
|---|---|
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
8-(chloromethyl)-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C6H5ClN4O2/c7-1-2-8-3-4(9-2)10-6(13)11-5(3)12/h1H2,(H3,8,9,10,11,12,13) |
InChI-Schlüssel |
VCGYRTKLCVLRBP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC2=C(N1)C(=O)NC(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)











![6-Chloro-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11901097.png)
![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)
